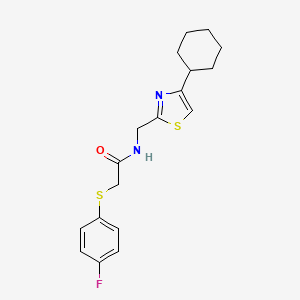
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as CCT137690, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by Cancer Research UK in 2009 and has since been extensively studied for its potential use in cancer treatment.
作用機序
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage caused by chemotherapy or radiation therapy. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition leads to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy. CCT137690 selectively inhibits N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide by binding to its ATP-binding site, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in these cell lines. In vivo studies have shown that CCT137690 can inhibit tumor growth and prolong survival in mouse models of breast and colon cancer.
実験室実験の利点と制限
One advantage of CCT137690 is its selectivity for N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in animal studies. However, CCT137690 is a relatively new compound and its long-term toxicity and safety profile are not yet fully understood.
将来の方向性
There are several potential future directions for research on CCT137690. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibitors based on the structure of CCT137690. Finally, further studies are needed to fully understand the long-term toxicity and safety profile of CCT137690.
合成法
The synthesis of CCT137690 involves several steps, starting with the reaction of 4-cyclohexylthiazol-2-amine with 4-fluorobenzyl chloride to form the intermediate 4-(4-fluorobenzyl)thiazol-2-ylcyclohexylamine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield CCT137690. The synthesis process is complex and requires several purification steps to obtain a pure product.
科学的研究の応用
CCT137690 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, a protein kinase that plays a critical role in the DNA damage response pathway. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition can lead to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy.
特性
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-14-6-8-15(9-7-14)23-12-17(22)20-10-18-21-16(11-24-18)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPVXDCUUQEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)
![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)
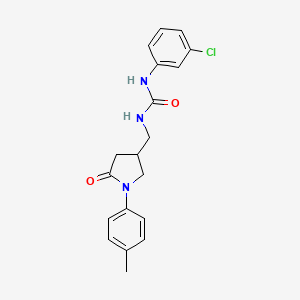

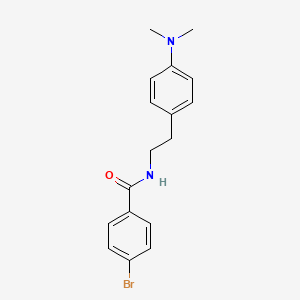
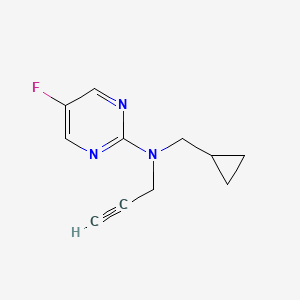
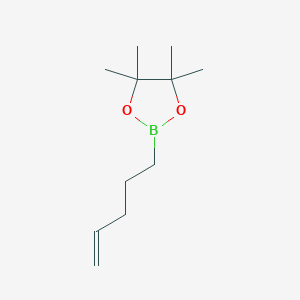


![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2786132.png)
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2786134.png)
![1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2786136.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2786137.png)
![cyclohexyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2786139.png)